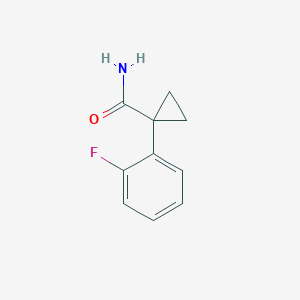
1-(2-Fluorophenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C₁₀H₁₀FNO It features a cyclopropane ring substituted with a fluorophenyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction starting from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. The steps include ester hydrolysis and subsequent nucleophilic substitution to introduce the fluorophenyl group . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like triethylamine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The compound is usually produced in a sealed, dry environment to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is crucial in the synthesis of the compound itself.
Oxidation and Reduction: These reactions can modify the functional groups attached to the cyclopropane ring.
Hydrolysis: The ester group in the precursor can be hydrolyzed to form the carboxamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Fluorophenyl)cyclopropane-1-carboxamide
- N-(4-Fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide
Comparison: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide is unique due to the position of the fluorophenyl group on the cyclopropane ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 2-fluorophenyl group may provide different steric and electronic effects compared to the 4-fluorophenyl group, leading to variations in how the compound interacts with molecular targets .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJCSZZWGBCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
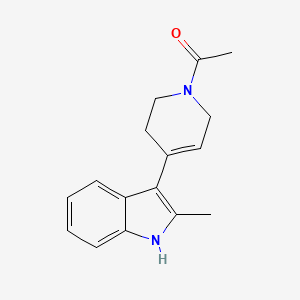
![3-[(3,4-Dimethoxyphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857505.png)
![3-[(2-Chlorobenzyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857511.png)
![3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857512.png)
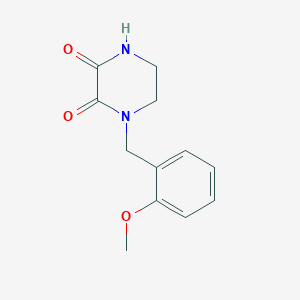
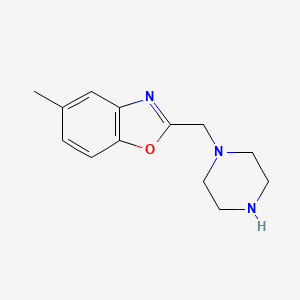
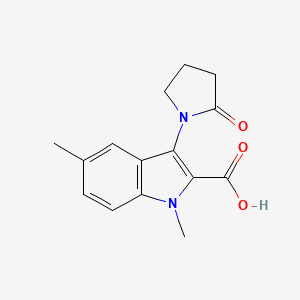
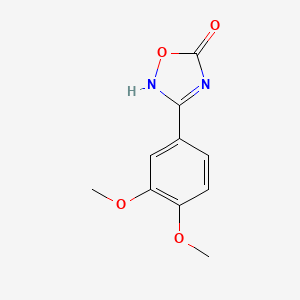
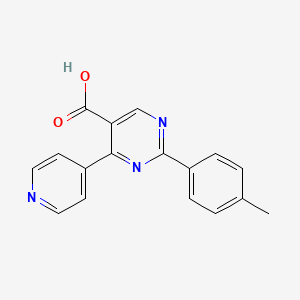
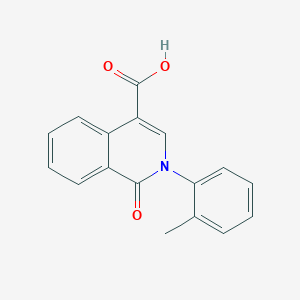
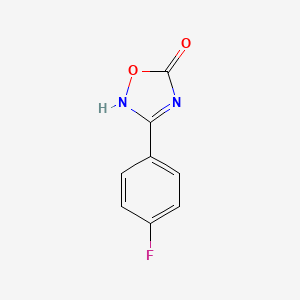
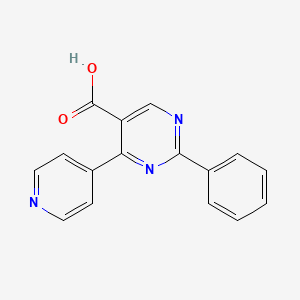
![2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B7857597.png)
![(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B7857603.png)
